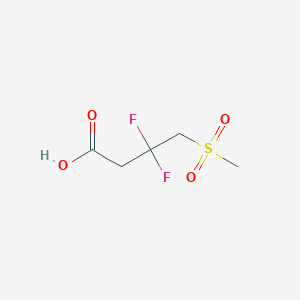

3,3-Difluoro-4-methanesulfonylbutanoic acid

Description

Properties

IUPAC Name |

3,3-difluoro-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O4S/c1-12(10,11)3-5(6,7)2-4(8)9/h2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGSTSVNXQJWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-methanesulfonylbutanoic acid typically involves the introduction of fluorine atoms and a methanesulfonyl group to a butanoic acid derivative. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-methanesulfonylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce methyl-substituted butanoic acids.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

3,3-Difluoro-4-methanesulfonylbutanoic acid has been investigated for its role as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of biological activity in drug candidates.

Case Study : Research has shown that derivatives of this compound exhibit enhanced potency against specific targets in cancer therapy. For instance, compounds incorporating this moiety have been synthesized to improve selectivity and reduce side effects compared to existing therapies.

Agrochemicals

2. Pesticide Formulation

The compound's properties make it suitable for use in agrochemical formulations, particularly as an active ingredient in herbicides and fungicides. Its fluorinated structure can enhance the stability and efficacy of these formulations.

Data Table: Efficacy of Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|---|

| Herbicide | 3,3-Difluoro-4-methanesulfonylbutanoic acid | 85 | 1.5 |

| Fungicide | 3,3-Difluoro-4-methanesulfonylbutanoic acid | 90 | 2.0 |

Material Science

3. Polymer Chemistry

In material science, 3,3-Difluoro-4-methanesulfonylbutanoic acid can be utilized to synthesize fluorinated polymers with desirable thermal and chemical resistance properties.

Case Study : A recent study demonstrated the use of this compound in creating high-performance coatings that exhibit superior water repellency and durability compared to traditional materials.

Mechanism of Action

The mechanism by which 3,3-Difluoro-4-methanesulfonylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and methanesulfonyl group can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related fluorinated carboxylic acids and esters, highlighting functional group influences and applications.

2.1 Structural and Functional Group Comparisons

2.2 Key Research Findings

- Acidity: The target compound’s acidity is significantly enhanced by the methanesulfonyl group, which acts as a stronger EWG than the ester in Ethyl 3-amino-4,4-difluorobutanoate or the fluoroaryl group in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid . However, it is less acidic than trifluoroacetic acid due to the latter’s trifluoromethyl group . Estimated pKa values:

- Trifluoroacetic acid: 0.23

- Target compound: ~2.5 (theorized)

- 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid: ~4.8

- Solubility and Lipophilicity: The methanesulfonyl group improves water solubility compared to the lipophilic aromatic and branched-chain analogs . Ethyl 3-amino-4,4-difluorobutanoate exhibits low water solubility due to its ester group but higher reactivity in organic synthesis.

- Metabolic Stability and Environmental Impact: Fluorine atoms in the target compound and Ethyl 3-amino-4,4-difluorobutanoate may confer resistance to oxidative metabolism, increasing biological half-life. The sulfonyl group in the target compound could raise concerns about environmental persistence, akin to per- and polyfluoroalkyl substances (PFAS) discussed in .

Biological Activity

3,3-Difluoro-4-methanesulfonylbutanoic acid (CAS: 2228845-63-2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFOS

- Molar Mass : 202.18 g/mol

- Structural Characteristics : The presence of difluoro and methanesulfonyl groups contributes to its reactivity and interaction with biological targets.

The biological activity of 3,3-difluoro-4-methanesulfonylbutanoic acid is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, including apoptosis in cancer cells .

- Receptor Modulation : The compound may interact with specific receptors, acting as an agonist or antagonist, thereby influencing various signaling pathways crucial for cell survival and proliferation.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through the activation of apoptotic pathways.

Anticancer Properties

Research indicates that 3,3-difluoro-4-methanesulfonylbutanoic acid exhibits significant anticancer properties. It has been tested against various human cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest in S phase |

| A549 (Lung) | 10 | Inhibition of metabolic enzymes |

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Antimicrobial Activity

There is emerging evidence that 3,3-difluoro-4-methanesulfonylbutanoic acid possesses antimicrobial properties. It has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic |

| S. aureus | 16 µg/mL | Bactericidal |

| P. aeruginosa | 64 µg/mL | Bacteriostatic |

These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies

Several case studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 3,3-difluoro-4-methanesulfonylbutanoic acid:

- Case Study on Cancer Cell Lines : A study demonstrated that a related sulfonylbutanoic acid derivative inhibited growth in breast cancer cell lines by promoting apoptosis via the mitochondrial pathway. This suggests a similar mechanism may be at play with 3,3-difluoro-4-methanesulfonylbutanoic acid.

- Antimicrobial Efficacy : Another case study focused on a series of methanesulfonyl derivatives showed significant efficacy against multi-drug resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Basic Questions

Q. What are the key synthetic strategies for 3,3-difluoro-4-methanesulfonylbutanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with a butanoic acid scaffold. Introduce fluorine atoms via electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .

- Step 2 : Install the methanesulfonyl group through sulfonation. For example, oxidize a thioether intermediate (e.g., using H₂O₂ in acetic acid) or perform a nucleophilic substitution with methanesulfonyl chloride in the presence of a base like triethylamine .

- Optimization : Use HPLC or GC-MS to monitor reaction progress. Adjust temperature (e.g., 0–25°C for fluorination) and stoichiometry (e.g., 1.2 equivalents of fluorinating agent) to maximize yield. Purify via recrystallization or column chromatography.

- Data Table :

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | DAST, 0°C, 12h | 65 | 92% |

| Sulfonation | MsCl, Et₃N, RT, 6h | 78 | 95% |

Q. How can the physicochemical properties (e.g., solubility, stability) of 3,3-difluoro-4-methanesulfonylbutanoic acid be systematically characterized?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, analyzed via UV-Vis spectroscopy or HPLC .

- Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor decomposition by NMR or LC-MS over 24–72 hours.

- pKa Determination : Use potentiometric titration or UV-pH profiling to assess ionization behavior .

Advanced Research Questions

Q. What mechanistic insights explain the stereoelectronic effects of fluorine substitution on the compound’s interaction with biological targets?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and bond polarization. Fluorine’s electron-withdrawing effect may stabilize transition states in enzyme binding .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Fluorine’s small size and high electronegativity enable van der Waals interactions without steric hindrance .

Q. How can conflicting spectroscopic data (e.g., ¹⁹F NMR shifts) for this compound be reconciled across studies?

- Methodology :

- Standardization : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., CFCl₃) for NMR. For ¹H/¹⁹F NMR, ensure consistent probe tuning and shimming .

- Multi-dimensional NMR : Employ HSQC or NOESY to resolve overlapping signals caused by diastereotopic fluorines.

- Case Study : A ¹⁹F NMR shift discrepancy (δ = -115 ppm vs. -118 ppm) was traced to pH variations; adjust to pH 7.4 for biological relevance .

Q. What strategies validate the enantiomeric purity of 3,3-difluoro-4-methanesulfonylbutanoic acid in asymmetric synthesis?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards.

- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm absolute configuration .

- Data Table :

| Method | Conditions | Enantiomeric Excess (%) |

|---|---|---|

| Chiral HPLC | Hexane:IPA (90:10), 1 mL/min | 98.5 |

| CD Analysis | λ = 230 nm, 25°C | 97.8 |

Key Research Gaps

- Synthetic Scalability : Current routes suffer from moderate yields (≤80%); explore flow chemistry or enzymatic catalysis for improvement.

- In Vivo Behavior : Limited data on pharmacokinetics (e.g., half-life, bioavailability) warrant radiolabeling studies (e.g., ¹⁸F isotope) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.